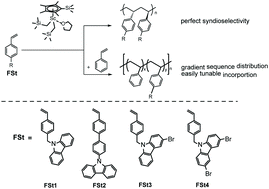Syndiospecific coordination (Co)polymerization of carbazole-substituted styrene derivatives using the scandium catalyst system†
Polymer Chemistry Pub Date: 2021-10-21 DOI: 10.1039/D1PY00896J
Abstract
The syndiospecific coordination polymerization of carbazole-substituted styrene derivatives (9-(4-vinylbenzyl)-9H-carbazole (FSt1), 9-(4′-vinyl-[1,1′-biphenyl]-4-yl)-9H-carbazole (FSt2), 3-bromo-9-(4-vinylbenzyl)-9H-carbazole (FSt3) and 3,6-dibromo-9-(4-vinylbenzyl)-9H-carbazole (FSt4)) was successfully achieved using a rare-earth metal catalyst (C5Me4SiMe3)Sc(CH2SiMe3)2(THF). The catalyst system showed high activity and excellent syndioselectivity for the polymerization of FSt. Representative photophysical properties such as UV-vis absorption and fluorescence spectroscopy of the homopolymers with high syndiotacticity have been characterized. Then the copolymerization of FSt with styrene was achieved using this catalyst system. The insertion rate of carbazole-substituted monomers could be adjusted simply by changing the feed amount. Strikingly, the copolymers had gradient sequence distributions confirmed by 13C NMR spectrum analysis and a kinetics study.


Recommended Literature
- [1] Front cover
- [2] Fission of tertiary phosphites through reaction with hexacarbonylbis-π-cyclopentadienyldimolybdenum
- [3] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [4] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [5] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [6] CO2 formation mechanism in Fischer–Tropsch synthesis over iron-based catalysts: a combined experimental and theoretical study†
- [7] Front cover
- [8] Temperature-controlled synthesis and luminescent properties of two novel coordination polymers modeled by hexa-carboxylate ligand derived from cyclotriphosphazene†
- [9] Defining oxyanion reactivities in base-promoted glycosylations†‡
- [10] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 16929-05-8
-
CAS no.: 124387-19-5









